molecular formula C7H5BrClN3 B1626369 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine CAS No. 84066-11-5

8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine

Cat. No.: B1626369
CAS No.: 84066-11-5
M. Wt: 246.49 g/mol
InChI Key: QWEAGIBSBWTULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Registry Information

8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is systematically named according to IUPAC guidelines, with the numbering scheme reflecting the positions of substituents on the fused imidazo[1,2-a]pyrazine core. Key identifiers include:

Property Value Source
CAS Registry Number 84066-11-5
IUPAC Name 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Molecular Formula C₇H₅BrClN₃
Molecular Weight 246.49 g/mol
PubChem CID 12841578
InChI Key QWEAGIBSBWTULE-UHFFFAOYSA-N

The compound’s SMILES string (CC1=CN=C2C(Br)=NC(Cl)=CN21) further clarifies its stereoelectronic arrangement, highlighting the bromine and chlorine atoms at positions 8 and 6, respectively, and the methyl group at position 3.

Historical Context of Imidazo[1,2-a]pyrazine Research

The imidazo[1,2-a]pyrazine scaffold was first synthesized in 1957 via condensation reactions between α-halogenocarbonyl compounds and aminopyrazines. Early research focused on its utility as a purine isostere, with derivatives explored for cardiovascular and bronchodilatory applications. The introduction of halogenated variants, such as 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, emerged in the 1980s as part of efforts to optimize phosphodiesterase inhibition and kinase modulation. A 2015 review highlighted its role as a privileged structure in drug discovery, with modern applications spanning anticancer and anti-inflammatory agents.

Classification within Fused N-Heterocyclic Compounds

This compound belongs to the imidazo[1,2-a]pyrazine family, a subclass of fused bicyclic heterocycles characterized by:

  • A five-membered imidazole ring fused to a six-membered pyrazine ring.
  • Bridgehead nitrogen atoms at positions 1 and 8, enabling π-conjugation across both rings.
  • Classification under Hantzsch-Widman nomenclature as a -fused system with prioritized heteroatom positioning.

Compared to related scaffolds like imidazo[1,2-a]pyridines, the pyrazine moiety introduces additional nitrogen atoms that enhance hydrogen-bonding capacity and metabolic stability. The halogen and methyl substituents further distinguish its electronic profile from simpler analogues.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exhibits three critical features:

  • Halogenation Pattern : The bromine (8-position) and chlorine (6-position) atoms act as orthogonal directing groups, enabling regioselective cross-coupling reactions. Bromine’s polarizability facilitates Suzuki-Miyaura couplings, while chlorine supports nucleophilic aromatic substitutions.
  • Methyl Substituent : The 3-methyl group imposes steric constraints that influence ring planarity and intermolecular interactions. This modification enhances lipophilicity (logP = 2.21), improving membrane permeability in bioactive derivatives.
  • Tautomerism : The imidazo[1,2-a]pyrazine core exists in equilibrium between two tautomeric forms, affecting its reactivity in metal-catalyzed transformations. X-ray crystallography studies of related compounds confirm delocalized electron density across the fused system.

The structural interplay between these elements makes 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine a versatile building block for synthesizing kinase inhibitors, fluorescent probes, and agrochemical intermediates. Its synthetic accessibility via iodine-catalyzed multicomponent reactions further underscores its utility in high-throughput medicinal chemistry.

Properties

IUPAC Name

8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-10-7-6(8)11-5(9)3-12(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEAGIBSBWTULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(N=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511231
Record name 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84066-11-5
Record name 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Pyrazine Derivatives

The core imidazo[1,2-a]pyrazine structure is typically constructed via cyclocondensation between 2-aminopyrazine derivatives and α-halocarbonyl compounds. For 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, a modified protocol adapted from CN103788092A involves:

  • Starting Material Preparation :

    • 5-Bromo-3-chloro-2-aminopyrazine (1.0 eq)
    • 2-Chloropropionaldehyde (1.2 eq) as the methyl group source
  • Reaction Conditions :

    • Solvent: Ethanol/water (4:1 v/v)
    • Base: Sodium bicarbonate (1.2 eq)
    • Temperature: 45–50°C
    • Duration: 12–18 hours

The mechanism proceeds through nucleophilic attack of the pyrazine amine on the aldehyde carbonyl, followed by intramolecular cyclization with elimination of HCl (Figure 1).

Table 1: Representative Reaction Yields

Scale (mmol) Solvent Base Yield (%) Purity (%)
10 Ethanol NaHCO₃ 68 92
50 MeOH/H₂O NaOH 72 95
100 i-PrOH Et₃N 65 90

Data compiled from batch records in.

Post-Cyclization Halogenation

Alternative routes introduce halogens after ring formation:

  • Bromination :

    • Use N-bromosuccinimide (NBS) in DMF at 0–5°C
    • Selectively brominates position 8 due to electron-withdrawing chloro group
  • Chlorination :

    • SO₂Cl₂ in dichloroethane under reflux
    • Achieves 6-position selectivity via radical mechanism

Process Optimization

Temperature Control

Maintaining 45–50°C during cyclization prevents byproduct formation from:

  • Premature aldehyde polymerization (<40°C)
  • Decomposition of intermediates (>55°C)

Solvent Screening

Ethanol outperforms methanol and isopropanol in balancing reactivity and solubility:

Table 2: Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Reaction Time (h) Isolated Yield (%)
Ethanol 24.3 14 72
Methanol 32.7 10 68
i-PrOH 19.9 18 65

Data from.

Purification and Characterization

Recrystallization Protocols

Final purification uses stepwise solvent systems:

  • Crude Product : Dissolve in ethyl acetate (5 mL/g) at 50°C
  • Hexane Addition : Gradually add n-hexane (1:1 v/v)
  • Crystallization : Cool to –20°C for 12 hours

This yields needle-like crystals with 95–98% purity (HPLC).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 7.28 (d, 1H), 8.19 (s, 1H)
  • HPLC : tᴿ = 6.72 min (C18 column, 70:30 MeOH/H₂O)
  • Melting Point : 158–160°C (decomposition observed >165°C)

Scale-Up Considerations

Industrial batches (>1 kg) require:

  • Slow addition of chloroacetaldehyde to control exotherm
  • Continuous flow reactors for improved heat transfer
  • In-line FTIR monitoring of intermediate formation

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine serves as a scaffold for developing new drugs targeting infectious diseases and cancer. Its halogen substituents enhance binding affinity to specific proteins or enzymes, making it a candidate for enzyme inhibition and therapeutic applications .

Potential Therapeutic Targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against resistant bacterial strains .
  • Anticancer Potential : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further investigation in cancer therapy .

Antitubercular Activity

Recent studies have highlighted the activity of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB). Although specific data on 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is limited, its structural similarities suggest it could be effective against Mycobacterium tuberculosis .

Case Study Insights:

  • In vitro tests have demonstrated promising minimum inhibitory concentrations (MIC) for related compounds, suggesting that modifications to the imidazo[1,2-a]pyrazine structure could yield effective antitubercular agents .

Enzyme Inhibition Studies

The compound's mechanism of action involves interactions with enzymes critical for cellular metabolism. By modulating enzyme activity, it presents opportunities for therapeutic applications in diseases characterized by dysregulated enzyme functions .

The biological activities associated with 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine include:

Biological ActivityDescription
AntimicrobialExhibits potential against resistant bacterial strains.
AnticancerInduces cytotoxicity in various cancer cell lines.
Enzyme InhibitionInteracts with metabolic enzymes, altering their activity.

Case Studies and Research Findings

Research has provided insights into the biological activities of compounds within the imidazo[1,2-a]pyrazine family:

  • A study on pyrazole derivatives indicated broad-spectrum antimicrobial activities; while specific data on this compound was limited, structural similarities suggest potential efficacy against microbial pathogens .
  • Investigations have shown that related compounds demonstrate significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), supporting further exploration of 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine in anticancer research .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(a) 6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7)
  • Substituents : Bromine at position 6, ethyl at position 3.
  • Molecular Formula : C₈H₈BrN₃.
  • The absence of chlorine at position 6 may lower electrophilicity and alter target selectivity .
(b) 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine
  • Substituents : Bromo-pyridyl group at position 2, methyl at position 6.
  • Synthesis: Prepared via reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine.
  • Key Differences : The pyridyl substituent introduces additional hydrogen-bonding capabilities, which could enhance interactions with polar residues in enzyme active sites. However, the lack of chlorine at position 6 reduces halogen-mediated interactions compared to the target compound .
(c) 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1610045-39-0)
  • Core Structure : Triazolo[4,3-a]pyrazine instead of imidazo[1,2-a]pyrazine.
  • Molecular Formula : C₆H₄BrClN₄.
  • The molecular weight (247.48 g/mol) and density (2.09 g/cm³) are comparable to the target compound .
(d) 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine (CAS 84066-16-0)
  • Substituents : Chlorine at positions 6 and 8, methyl at position 3.
  • The dichloro substitution may improve metabolic stability but reduce reactivity in cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Activities
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine C₇H₅BrClN₃ 246.49 Br (8), Cl (6), CH₃ (3) High electrophilicity, potential kinase inhibition
6-Bromo-3-ethylimidazo[1,2-a]pyrazine C₈H₈BrN₃ 242.07 Br (6), C₂H₅ (3) Increased lipophilicity, synthetic versatility
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine C₇H₅Cl₂N₃ 202.04 Cl (6,8), CH₃ (3) Enhanced metabolic stability
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine C₆H₄BrClN₄ 247.48 Br (6), Cl (8), CH₃ (3) Altered heterocyclic reactivity

Biological Activity

8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant case studies.

The molecular formula of 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is C7H5BrClN3C_7H_5BrClN_3 with a molecular weight of 233.59 g/mol. The compound features a unique structure that allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine exhibits antimicrobial properties . Preliminary studies suggest it may be effective against resistant bacterial strains. A comparative analysis with related compounds shows that similar imidazo derivatives often display a broad spectrum of antimicrobial activity, indicating the potential of this compound for further exploration in treating infections .

Anticancer Potential

In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its role as a candidate for cancer therapy. The mechanism appears to involve the inhibition of key cellular pathways responsible for cell growth and survival .

The mechanism of action involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction can modulate enzyme activities critical in disease states, particularly in cancer and infectious diseases .

Antimicrobial Studies

A study published in PubMed highlighted that derivatives within the imidazo family exhibit significant antimicrobial activities. Although specific data on 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is limited, its structural similarities suggest potential efficacy against microbial pathogens .

Anticancer Activity

Research into related compounds has shown cytotoxic effects against different cancer cell lines. For example, compounds structurally similar to 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine have demonstrated IC50 values indicating effective inhibition of cancer cell growth .

Comparative Analysis

To better understand the unique properties of 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, it can be compared with other similar compounds:

CompoundStructure SimilarityBiological Activity
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazineSimilar halogen substitutionsAntimicrobial and anticancer potential
Imidazo[1,2-a]pyridinesCore structure similarityVaries widely; some exhibit anticancer properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving halogenated precursors. For example, a mixture of 2-amino-3-methylpyrazine and brominated/chlorinated ketones in 2-propanol, heated at 80°C under basic conditions (e.g., NaHCO₃), yields the target compound after purification by column chromatography (0–5% MeOH/EtOAc gradient) . Key factors include stoichiometric control of halogenated reagents, temperature optimization (80–100°C), and inert solvent selection (e.g., toluene for Suzuki couplings) to minimize side reactions .

Q. How are advanced spectroscopic techniques (e.g., HRMS, NMR) employed to resolve structural ambiguities in halogenated imidazo[1,2-a]pyrazines?

  • Methodological Answer :

  • NMR : Coupling constants (e.g., J5,8>J6,8J_{5,8} > J_{6,8}) and deuterium exchange experiments under alkaline conditions help assign protonation sites and substitution patterns. For instance, H-D exchange in NaOH/DMSO confirms reactivity at positions 3 and 5 .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₆H₃BrClN₃ at m/z 232.47) and distinguishes isotopic clusters for bromine/chlorine .
  • X-ray crystallography : Resolves dihedral angles (e.g., 16.2° between pyridine and imidazopyrazine planes) to confirm regioselectivity in cyclization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic/nucleophilic substitutions in imidazo[1,2-a]pyrazines?

  • Methodological Answer :

  • Electrophilic attack favors position 3 due to higher electron density, as predicted by DFT calculations. Bromination at position 8 occurs under radical or directed metalation conditions .
  • Nucleophilic substitutions (e.g., methoxy group introduction) occur preferentially at position 8 over 6, as demonstrated by catalytic dehalogenation studies .
  • Contradictions : Discrepancies in reported substitution patterns (e.g., position 5 vs. 8) may arise from solvent polarity effects or catalyst choice (e.g., Pd vs. Cu) .

Q. How does 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine participate in palladium-catalyzed C–H functionalization for biaryl coupling?

  • Methodological Answer :

  • The compound acts as a directing group in Pd(0)-catalyzed β-C–H bond activation of thiophenes. For example, coupling with 2-bromophenylthiophene in EtOAc/pentane (60:40) yields hybrid structures (e.g., 3-(5-chloro-2-phenylthiophen-3-yl)imidazo[1,2-a]pyrazine) with 59–65% isolated yield. Key parameters include ligand selection (e.g., PPh₃) and stoichiometric control of aryl halides .

Q. What biological mechanisms underpin its potential as a telomerase inhibitor or CRF receptor antagonist?

  • Methodological Answer :

  • Telomerase inhibition : Imidazo[1,2-a]pyrazine derivatives disrupt telomerase activity by binding to the RNA component (hTR), as shown in enzyme inhibition assays (IC₅₀ ~1–9 μM) .
  • Neurological applications : As a CRF receptor antagonist, the compound modulates stress-response pathways. Functional assays (e.g., radioligand displacement with [³H]clonidine) reveal α₂-adrenergic receptor selectivity (e.g., 70-fold selectivity over α₁) .

Q. How do structural modifications (e.g., halogen placement, methyl groups) impact structure-activity relationships (SAR) in receptor binding?

  • Methodological Answer :

  • Halogen effects : Bromine at position 8 enhances lipophilicity and α₂-adrenergic affinity (e.g., Ki=2.1nMK_i = 2.1 \, \text{nM}), while chlorine at position 6 reduces metabolic degradation .
  • Methyl groups : The 3-methyl substituent stabilizes planar conformations critical for π-π stacking in receptor binding pockets. Docking studies (e.g., with mianserin) correlate 3-methyl placement with improved α₂/α₁ selectivity ratios .

Data Contradiction Resolution

Q. How can researchers resolve discrepancies in reported substitution patterns (e.g., bromine at position 5 vs. 8) during synthesis?

  • Methodological Answer :

  • Isotopic labeling : Use ²H or ¹³C-labeled precursors to track substitution pathways via NMR.
  • Computational modeling : Compare experimental JJ-values with DFT-predicted coupling constants to validate regiochemistry .
  • Controlled experiments : Vary reaction conditions (e.g., acid vs. base catalysis) to isolate intermediates and identify kinetic vs. thermodynamic products .

Tables

Table 1 : Key Synthetic Parameters for 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature80–100°CMinimizes side reactions
Solvent2-Propanol/TolueneEnhances cyclization
CatalystPd(PPh₃)₄Enables Suzuki coupling
PurificationMeOH/EtOAc gradientRemoves halogenated byproducts

Table 2 : Biological Activity Profile

ApplicationAssay TypeKey FindingReference
Telomerase inhibitionEnzyme activity (IC₅₀)1–9 μM in GAS/7H12 media
α₂-Adrenergic bindingRadioligand displacementKi=2.1nMK_i = 2.1 \, \text{nM}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Reactant of Route 2
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.